(3aS,6R,6aS)-6-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one
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Overview
Description
The compound (3aS,6R,6aS)-6-(®-2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one is a complex organic molecule featuring multiple stereocenters and a unique arrangement of functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aS,6R,6aS)-6-(®-2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one typically involves multi-step organic reactions. One common approach is to start with a suitable precursor molecule that contains the core furo[3,4-d][1,3]dioxole structure. The synthetic route may include steps such as:
Formation of the dioxolane ring: This can be achieved through the reaction of a diol with an aldehyde or ketone under acidic conditions.
Introduction of the dimethyl groups: This step may involve alkylation reactions using reagents like methyl iodide in the presence of a strong base.
Cyclization to form the furo[3,4-d][1,3]dioxole ring: This can be accomplished through intramolecular cyclization reactions, often catalyzed by acids or bases.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
(3aS,6R,6aS)-6-(®-2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace certain atoms or groups within the molecule with different ones.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium azide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
(3aS,6R,6aS)-6-(®-2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one: has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of (3aS,6R,6aS)-6-(®-2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, activation of signaling cascades, or modulation of gene expression.
Comparison with Similar Compounds
Similar Compounds
(3aS,4R,6aR)-2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-ylpentanoic acid: Shares a similar core structure but differs in functional groups and stereochemistry.
(3aR,6aS)-1,3-Dibenzyl-tetrahydro-4H-furo[3,4-d]imidazol-2,4(1H)-dione: Another compound with a related core structure but distinct substituents.
Uniqueness
(3aS,6R,6aS)-6-(®-2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one: is unique due to its specific arrangement of functional groups and stereochemistry, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C12H18O6 |
---|---|
Molecular Weight |
258.27 g/mol |
IUPAC Name |
(3aS,6R,6aS)-6-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one |
InChI |
InChI=1S/C12H18O6/c1-11(2)14-5-6(16-11)7-8-9(10(13)15-7)18-12(3,4)17-8/h6-9H,5H2,1-4H3/t6?,7-,8+,9+/m1/s1 |
InChI Key |
OFZPAXSEAVOAKB-UXGQUHLOSA-N |
Isomeric SMILES |
CC1(OCC(O1)[C@@H]2[C@H]3[C@@H](C(=O)O2)OC(O3)(C)C)C |
Canonical SMILES |
CC1(OCC(O1)C2C3C(C(=O)O2)OC(O3)(C)C)C |
Origin of Product |
United States |
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